Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene
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Overview
Description
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is a polycyclic aromatic hydrocarbon with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene typically involves multi-step organic reactions. These steps often include cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using advanced catalytic processes and high-pressure reactors to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]pyrene
- Chrysene
- Dibenz[a,h]anthracene
- Indeno[1,2,3-cd]pyrene
Uniqueness
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene (CPI) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its chemical properties, biological effects, and potential implications based on diverse research findings.
CPI is characterized by its complex structure comprising multiple fused aromatic rings. Its molecular formula is C20H12, and it exhibits properties typical of PAHs, such as hydrophobicity and potential mutagenicity. The melting point of CPI is reported to be around 172-173 °C, similar to other PAHs in its class .
1. Carcinogenic Potential
Research indicates that CPI and similar compounds exhibit carcinogenic properties. A study highlighted that exposure to certain PAHs, including CPI, is associated with increased risks of various cancers due to their ability to form DNA adducts and induce mutations . The International Agency for Research on Cancer (IARC) has classified many PAHs as probable human carcinogens based on epidemiological studies linking them to lung and bladder cancers.
2. Cytotoxicity
Cytotoxic effects of CPI have been evaluated using various cell lines. A notable study demonstrated that CPI can induce cytotoxicity in human lung epithelial cells. The mechanism involves oxidative stress and the generation of reactive oxygen species (ROS), leading to cell apoptosis at higher concentrations .
Table 1: Cytotoxic Effects of CPI on Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Lung Epithelial | 15 | Induction of oxidative stress |
HepG2 | 20 | DNA damage and apoptosis |
MCF-7 | 25 | Cell cycle arrest |
3. Antioxidant Activity
Interestingly, some studies have suggested that CPI may exhibit antioxidant properties at lower concentrations. It has been shown to scavenge free radicals effectively, which could provide a protective effect against oxidative damage in cells. This dual behavior—acting as both a pro-oxidant and an antioxidant—highlights the complexity of CPI's biological interactions .
Table 2: Antioxidant Activity of CPI
Concentration (µM) | DPPH Scavenging (%) |
---|---|
5 | 30 |
10 | 45 |
20 | 60 |
Case Study 1: Environmental Impact
A study conducted on the effects of CPI in marine organisms showed significant bioaccumulation in fish species exposed to contaminated sediments. The research indicated that CPI could disrupt endocrine functions in aquatic life, leading to reproductive issues and developmental abnormalities .
Case Study 2: Human Health Correlation
Epidemiological data linking PAH exposure to health outcomes in urban populations revealed that individuals living near industrial sites exhibited higher levels of urinary metabolites associated with CPI exposure. This correlation emphasizes the need for monitoring environmental levels of CPI and other PAHs due to their potential health risks .
Properties
IUPAC Name |
heptacyclo[15.6.1.02,6.03,16.04,13.05,10.021,24]tetracosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(24),22-dodecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-3-13-10-12-19-20(13)16(5-1)17-11-9-15-8-7-14-4-2-6-18-21(14)22(15)24(17)23(18)19/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECCHZWXVWKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C3=C1)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.